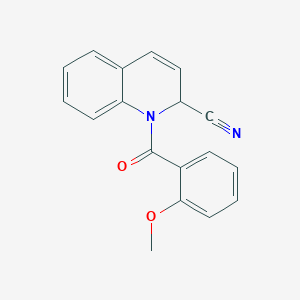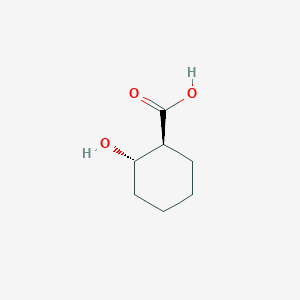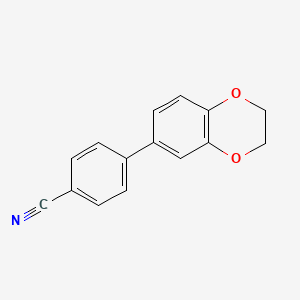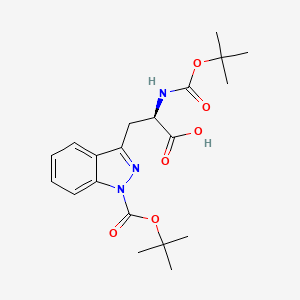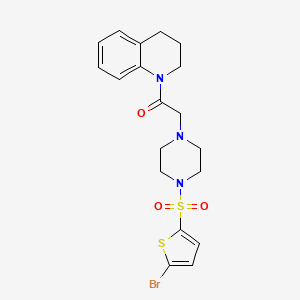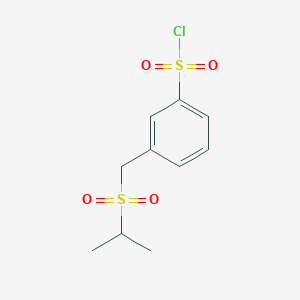
3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride is a chemical compound characterized by its sulfonyl functional groups. It is a derivative of benzene, featuring an isopropylsulfonyl group attached to the benzene ring via a methylene bridge. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene-1-sulfonyl chloride and isopropylsulfonyl chloride.
Reaction Steps: The reaction involves the formation of a Grignard reagent from isopropylsulfonyl chloride, followed by its reaction with benzene-1-sulfonyl chloride.
Conditions: The reaction is carried out under anhydrous conditions, often in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods:
Scale-Up: The synthesis is performed on an industrial scale using large reactors equipped with efficient cooling systems to control exothermic reactions.
Purification: The product is purified through recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl chloride group with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Substitution Products: Amides, esters, thioethers.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays to study enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its sulfonyl chloride group, which is highly reactive. The mechanism involves the nucleophilic attack on the sulfonyl chloride, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved are specific to the type of reaction and the reagents employed.
Comparación Con Compuestos Similares
Benzene-1-sulfonyl chloride: Similar structure but lacks the isopropylsulfonyl group.
Isopropylsulfonyl chloride: Similar functional group but lacks the benzene ring.
Toluene-4-sulfonyl chloride: Similar to benzene-1-sulfonyl chloride but with a methyl group on the benzene ring.
Uniqueness: 3-((Isopropylsulfonyl)methyl)benzene-1-sulfonyl chloride is unique due to the combination of the benzene ring and the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H13ClO4S2 |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
3-(propan-2-ylsulfonylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S2/c1-8(2)16(12,13)7-9-4-3-5-10(6-9)17(11,14)15/h3-6,8H,7H2,1-2H3 |
Clave InChI |
FDRIFSWNQGVRMC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetonitrile](/img/structure/B15200459.png)
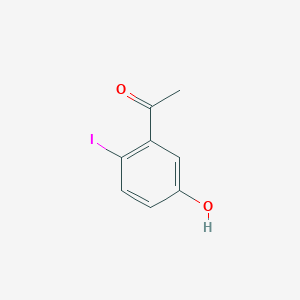
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
![6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine](/img/structure/B15200470.png)

![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
